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Compound of Interest

Compound Name: Parsaclisib Hydrochloride

Cat. No.: B609840

Parsaclisib, a potent and highly selective next-generation inhibitor of phosphoinositide 3-kinase
delta (PI3Kd), has demonstrated significant and durable clinical responses in long-term studies
for patients with relapsed or refractory (R/R) non-Hodgkin lymphomas (NHL), including follicular
lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell ymphoma (MCL). This guide
provides a comparative analysis of the long-term durability of response to parsaclisib with other
approved targeted therapies for these indications, supported by experimental data from key
clinical trials.

Comparative Efficacy in Relapsed/Refractory
Follicular Lymphoma

Parsaclisib has shown promising efficacy in patients with R/R FL who have received at least
two prior systemic therapies. The CITADEL-203 trial provides the primary long-term data for
parsaclisib in this setting. For comparison, other PI3K inhibitors such as idelalisib, duvelisib,
copanlisib, and umbralisib are considered relevant alternatives.
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Treatment (Trial)

Overall Response
Rate (ORR)

Median Duration of
Response (MDOR)

Median
Progression-Free
Survival (mPFS)

Parsaclisib (CITADEL-
203)

77.7% (daily dosing
group)[1]

14.7 months (daily
dosing group)[1]

15.8 months (daily
dosing group)[1]

Idelalisib
(NCT01282424)

569%[2][3]

11 months|[2]

11 months|[2]

Duvelisib (DYNAMO)

42 2%[1][4][5]16]17]

10 months[1][4][5][6]
[7]

9.5 months[1][4][5][6]
[7]

Copanlisib

59%(8] 12.2 months[8] 11.2 months[8]
(CHRONOS-1)
Umbralisib (UNITY-

45.3%[9] 11.1 months[9] 10.6 months[9][10]

NHL)

Comparative Efficacy in Relapsed/Refractory
Marginal Zone Lymphoma

In the setting of R/R MZL, parsaclisib has been evaluated in the CITADEL-204 trial. Key
comparators include the BTK inhibitor ibrutinib and other PI3K inhibitors.

Treatment (Trial)

Overall Response
Rate (ORR)

Median Duration of

Response (MDOR)

Median
Progression-Free
Survival (mPFS)

Parsaclisib (CITADEL-

58.3% (daily dosing

12.2 months (daily

16.5 months (daily

204) group)[11] dosing group)[11] dosing group)[11]
Ibrutinib

58%[12][13] 27.6 months[12][13] 15.7 months[12][13]
(NCT01980628)
Umbralisib (UNITY-

49.3%[9] Not Reached[9] Not Reached[9][10]

NHL)
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Comparative Efficacy in Relapsed/Refractory Mantle
Cell Lymphoma

The CITADEL-205 trial investigated parsaclisib in patients with R/R MCL, both with and without
prior BTK inhibitor treatment. For BTK inhibitor-naive patients, a comparison with BTK
inhibitors like acalabrutinib and zanubrutinib is relevant.

Median
. Overall Response Median Duration of .
Treatment (Trial) Progression-Free
Rate (ORR) Response (MDOR) .
Survival (mPFS)
Parsaclisib (CITADEL-
205, BTKi-naive, daily ~ 70.1%][14][15] 12.1 months[14][15] 11.1 months[16]
dosing)
Acalabrutinib (ACE-
81%[17][18] 28.6 months[17] 22.0 months[17]
LY-004)
Zanubrutinib (BGB-
83.7% Not Reached 33.0 months

3111-206)

Experimental Protocols
Parsaclisib (CITADEL-203, 204, 205)

o Study Design: These were Phase 2, multicenter, open-label, single-arm studies.[15][19][20]
[21]

o Patient Population: Patients aged =18 years with histologically confirmed R/R FL, MZL, or
MCL who had received a specified number of prior systemic therapies.[15][19][20][21] Key
exclusion criteria included prior treatment with a PI3Kd inhibitor.[22]

o Dosing Regimen: Patients initially received parsaclisib 20 mg once daily for 8 weeks.
Subsequently, they were assigned to either a weekly dosing group (20 mg once weekly) or a
daily dosing group (2.5 mg once daily). The daily dosing regimen was selected for further
assessment.[11][15][19][20][21]
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o Response Assessment: The primary endpoint was the overall response rate (ORR),
assessed by an independent review committee according to the Lugano classification.[20]
Secondary endpoints included duration of response (DOR), progression-free survival (PFS),
and overall survival (OS).[20] Tumor assessments were conducted at regular intervals.

Alternative Therapies (Selected Protocols)

e Copanlisib (CHRONOS-1): This was a Phase 2, single-arm study in patients with R/R
indolent NHL. Copanlisib was administered as a 60 mg intravenous infusion on days 1, 8,
and 15 of a 28-day cycle.[23][24] The primary endpoint was ORR.[25]

e |brutinib (NCT01980628): A Phase 2, open-label, non-randomized study in patients with R/R
MZL who had received at least one prior anti-CD20-based regimen.[13][26] Ibrutinib was
administered orally at 560 mg once daily.[13] The primary endpoint was ORR.[26]

o Acalabrutinib (ACE-LY-004): This Phase 2, open-label study enrolled patients with R/R MCL
who had received one to five prior therapies.[17] Acalabrutinib was given orally at 100 mg
twice daily.[17][27] The primary endpoint was investigator-assessed ORR based on the
Lugano classification.[17]

e Zanubrutinib (BGB-3111-206): A single-arm, open-label, multicenter Phase 2 study in
patients with R/R MCL who had received at least one prior regimen. Zanubrutinib was
administered orally. The primary endpoint was ORR.

« |delalisib (NCT01282424): A Phase 2, open-label study in patients with indolent NHL
refractory to rituximab and an alkylating agent.[2][3][28] Patients received idelalisib 150 mg
orally twice daily.[2][28] The primary endpoint was ORR.[2]

e Duvelisib (DYNAMO): A Phase 2, open-label, single-arm study in patients with iNHL
refractory to rituximab and chemotherapy or radioimmunotherapy.[1][4][5][6][7] Duvelisib was
administered at 25 mg orally twice daily.[1][4][5][6][7] The primary endpoint was ORR.[1][4][5]

[6]7]

e Umbralisib (UNITY-NHL): A Phase 2b, multicohort study in patients with R/R iNHL.[29]
Patients received umbralisib 800 mg orally once daily.[9] The primary endpoint was ORR.[30]
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Signaling Pathway and Experimental Workflow

Parsaclisib functions by inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kd), a
critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this
pathway is a hallmark of many B-cell malignancies.
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Caption: PI3Kd signaling pathway inhibited by Parsaclisib.
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The following diagram illustrates a generalized workflow for the Phase 2 clinical trials discussed
in this guide.

Patient Screening
(Inclusion/Exclusion Criteria)

!

Enroliment &
Informed Consent

Treatment Initiation

(Parsaclisib or Alternative)

Safety & Tolerability
Monitoring (AEs)

Tumor Response
Assessment (e.g., Lugano)

Long-term Follow-up Disease Progression or
(DOR, PFS, OS) Unacceptable Toxicity

Treatment Discontinuation

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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